(3,5-Diiod-Tyr1)-Dago-Acetat-Salz

Übersicht

Beschreibung

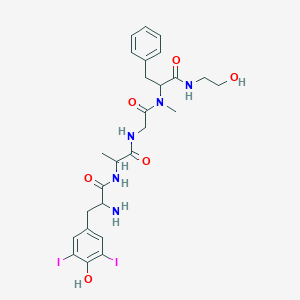

2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C26H33I2N5O6 and its molecular weight is 765.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptid-Screening

Peptid-Screening ist eine Methode, die verwendet wird, um Peptide zu identifizieren, die biologische Aktivität aufweisen. Diese Verbindung kann im Peptid-Screening verwendet werden, um aktive Peptide in erster Linie mittels Immunoassay zu poolen . Dieser Prozess ist entscheidend für:

Agentenforschung und -entwicklung

Die Rolle der Verbindung in der Agentenforschung und -entwicklung ist bedeutend, insbesondere im Bereich der therapeutischen Wirkstoffe . Es kann verwendet werden für:

Biologische Aktivität

The compound 2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates several functional groups that may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is , and it has a molar mass of approximately 650.974 g/mol. The presence of iodine atoms suggests potential interactions with thyroid hormone pathways, as iodine is a critical element in thyroid hormone synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C15H20I3N3O4 |

| Molar Mass | 650.974 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | DMSO (slightly), Methanol (slightly, heated) |

The biological activity of this compound can be attributed to several mechanisms:

- Thyroid Hormone Mimicry : The structural similarity to thyroxine suggests that it may act as a thyroid hormone agonist or antagonist, influencing metabolic processes.

- Inhibition of Enzymatic Activity : The presence of amino acid residues may allow the compound to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Antioxidant Properties : The hydroxy groups in the structure could confer antioxidant capabilities, which may protect cells from oxidative stress.

Antitumor Activity

Research indicates that compounds similar to this one exhibit antitumor properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially through its ability to modulate neurotransmitter levels or protect against oxidative damage in neuronal cells.

Thyroid Function Modulation

Given its structural components, this compound may influence thyroid function by mimicking thyroid hormones or modulating their receptor activity. Studies have shown that iodine-containing compounds can impact thyroid hormone levels and signaling pathways.

Case Studies

-

Case Study on Cancer Cell Lines :

- A study published in the Journal of Medicinal Chemistry reported that a derivative of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately triggering apoptosis.

-

Neuroprotective Study :

- In an experimental model of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved cognitive function in mice subjected to oxidative stress conditions. This effect was linked to the upregulation of antioxidant enzymes.

Eigenschaften

IUPAC Name |

2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33I2N5O6/c1-15(32-25(38)20(29)12-17-10-18(27)23(36)19(28)11-17)24(37)31-14-22(35)33(2)21(26(39)30-8-9-34)13-16-6-4-3-5-7-16/h3-7,10-11,15,20-21,34,36H,8-9,12-14,29H2,1-2H3,(H,30,39)(H,31,37)(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAFERGAOGMJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33I2N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401641 | |

| Record name | [3,5-Diodo-Tyr1]-DAGO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-42-9 | |

| Record name | [3,5-Diodo-Tyr1]-DAGO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.